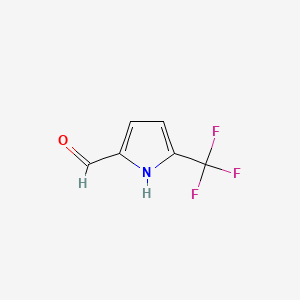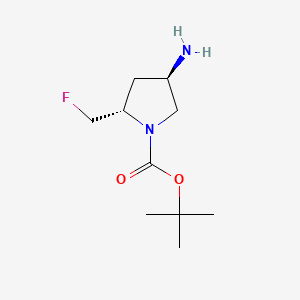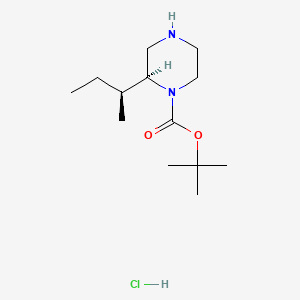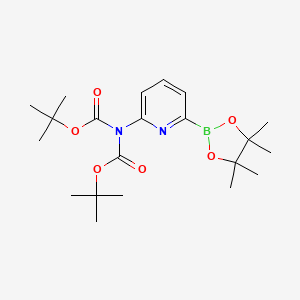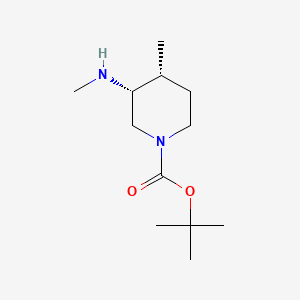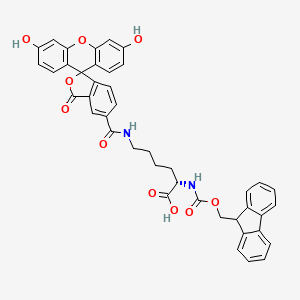
Fmoc-Lys(5-FAM)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(5-FAM)-OH: is a compound that combines the amino acid lysine with the fluorophore 5-carboxyfluorescein. The full name of the compound is N-(9-fluorenylmethoxycarbonyl)-N-(5-carboxyfluorescein)-L-lysine. This compound is commonly used in the synthesis of peptide substrates for fluorescence resonance energy transfer (FRET) assays, which are often utilized to study protease activity .
Aplicaciones Científicas De Investigación
Chemistry:
- Fmoc-Lys(5-FAM)-OH is used in the synthesis of FRET peptide substrates, which are essential for studying enzyme kinetics and interactions .
Biology:
- In biological research, this compound is used to label peptides and proteins for fluorescence-based assays, allowing for the visualization and quantification of biological processes .
Medicine:
- In medical research, this compound is used in the development of diagnostic assays and therapeutic agents that rely on fluorescence detection .
Industry:
Mecanismo De Acción
Target of Action
Fmoc-Lys(5-FAM)-OH is primarily used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are proteases, particularly matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP .
Mode of Action
This compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a fluorophore, emitting fluorescence when excited . When the substrate is cleaved by the target proteases, the fluorescence is released, which can be measured to determine the activity of the proteases .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the proteolytic pathway involving MMPs . The cleavage of the FRET peptide substrates by MMPs results in the release of fluorescence, indicating the activity of these enzymes .
Result of Action
The cleavage of the FRET peptide substrates containing this compound by MMPs results in the release of fluorescence . This fluorescence can be measured to determine the activity of the MMPs . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that indicates protease activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the triple-helix formed by the FRET peptide substrates can be affected by temperature and pH . Furthermore, the efficiency of fluorescence resonance energy transfer, and thus the sensitivity of the protease activity assay, can be influenced by the distance between the fluorophore and the quencher .
Análisis Bioquímico
Biochemical Properties
Fmoc-Lys(5-FAM)-OH interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with matrix metalloproteinases (MMPs), including MMP-1, MMP-13, and MT1-MMP . The nature of these interactions involves the use of this compound as a substrate that these enzymes can act upon .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for protease activity assays. It influences cell function by serving as a target for enzymatic action, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. It can act as a substrate for enzymes like MMPs, leading to enzyme activation. This interaction can result in changes in gene expression, as the enzymatic action on this compound can trigger downstream cellular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which can influence metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Copper Complexation of Lysine:
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the reaction between Fmoc-Lysine and 5-carboxyfluorescein.
Industrial Production Methods: The industrial production of Fmoc-Lys(5-FAM)-OH typically involves automated solid-phase peptide synthesis protocols. This method allows for the incorporation of Fmoc-Lys(5-FAM) into peptide sequences with high precision and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Fmoc-Lys(5-FAM)-OH can undergo substitution reactions where the Fmoc protecting group is removed to expose the lysine residue for further reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc group.
Common Reagents and Conditions:
Major Products:
Comparación Con Compuestos Similares
Fmoc-Lys(Dabcyl)-OH: This compound uses 4,4-dimethylamino-azobenzene-4’-carboxylic acid as a quencher instead of 5-carboxyfluorescein.
Fmoc-Lys(Mca)-OH: This compound incorporates (7-methoxycoumarin-4-yl)-acetyl as the fluorophore.
Uniqueness:
Propiedades
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGWQSWIFPNCB-DHUJRADRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Fmoc-Lys(5-FAM)-OH in the synthesis of the PEGtide dendrons, and how does its incorporation contribute to the study's objectives?
A1: this compound serves a dual purpose in the synthesis of these dendrons:
- Building Block: It acts as a branching unit during the solid-phase peptide synthesis (SPPS) of the PEGtide dendrons. The lysine's two amine groups (one protected by Fmoc, the other by 5-FAM) allow for the sequential and controlled addition of other building blocks like Fmoc-dPEG6-OH and Fmoc-β-Ala-OH. This enables the researchers to construct the desired branched, dendritic structure. []
- Fluorescent Tag: The 5-carboxyfluorescein (5-FAM) molecule attached to the lysine acts as a fluorescent tag. This allows the researchers to visualize and track the dendrons, particularly their uptake by macrophages, using techniques like confocal microscopy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)
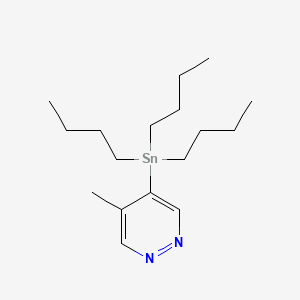


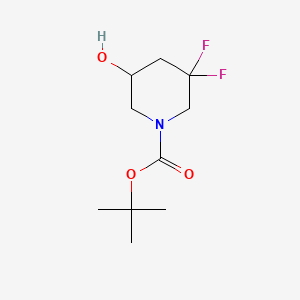

![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)
